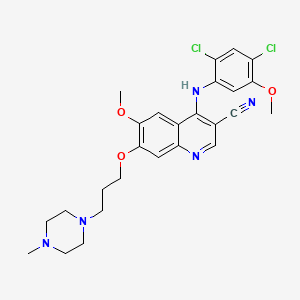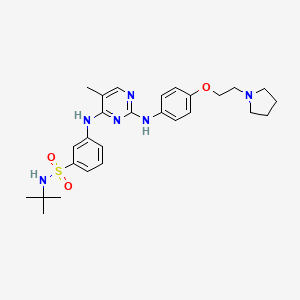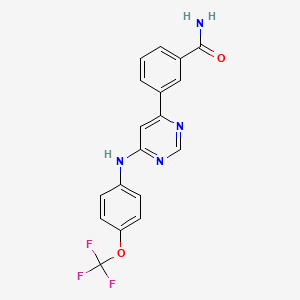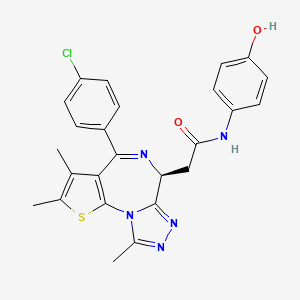
Orteronel
Descripción general
Descripción
Orteronel, also known as TAK-700, is a nonsteroidal 17,20-lyase inhibitor that suppresses androgen synthesis . It selectively inhibits the enzyme CYP17A1, which is expressed in testicular, adrenal, and prostatic tumor tissues . It was developed for the treatment of prostate cancer .
Molecular Structure Analysis
Orteronel is a substituted imidazole . The molecular formula of Orteronel is C18H17N3O2 . It has a molecular weight of 307.3 g/mol .Chemical Reactions Analysis
Orteronel interacts with the enzyme cytochrome P450 17A1 (P450 17A1). The binding kinetics of Orteronel to P450 17A1 were found to be relatively slow, suggesting that the drug might be a slow, tight-binding inhibitor .Physical And Chemical Properties Analysis
Orteronel is a solid compound with a molecular weight of 307.3 g/mol . Its IUPAC name is 6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide .Aplicaciones Científicas De Investigación
Inhibition of CYP17A1 Enzyme
Orteronel is a novel and selective inhibitor of CYP17A1 . This enzyme is expressed in testicular, adrenal, and prostate tumor tissues . The inhibition of this enzyme is one of the key applications of Orteronel in scientific research.
Metastatic Castration-Resistant Prostate Cancer Treatment
Orteronel is currently in Phase-III clinical development for metastatic castration-resistant prostate patients . This application is significant as it provides a potential treatment option for a condition that is often resistant to other forms of therapy.
Permeability and Metabolic Stability Assessment
Scientific research also uses Orteronel to assess permeability and metabolic stability in various preclinical and human liver microsomes . This helps in understanding the drug’s behavior in the body and its potential effects on liver function.
Identification of Major CYPs Involved in Metabolism
Orteronel is used in research to identify the major Cytochrome P450 (CYP) enzymes involved in its metabolism . This information is crucial in predicting drug-drug interactions and individualizing drug therapy.
Pharmacokinetics and Excretion Study
Orteronel is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body . For instance, it has been found that the primary route of elimination for Orteronel is urine .
Androgen Synthesis Suppression
Orteronel is a nonsteroidal 17,20-lyase inhibitor that suppresses androgen synthesis . This property is particularly useful in the treatment of conditions like prostate cancer, where androgen plays a significant role in disease progression.
Treatment of Newly Diagnosed Metastatic Hormone-Sensitive Prostate Cancer
Orteronel has been evaluated for its clinical benefit when added to androgen deprivation therapy (ADT) in patients with newly diagnosed metastatic hormone-sensitive prostate cancer . Although the study did not meet the primary endpoint of improved overall survival, there was a significant improvement in progression-free survival and prostate-specific antigen (PSA) response .
Inhibition of 17,20-Lyase
Orteronel is a nonsteroidal selective inhibitor of 17,20-lyase . In preclinical studies, the inhibitory effect of Orteronel on 17,20-lyase was 5.4-fold greater than that on 17α-hydroxylase, with minimal effects on other CYP drug-metabolizing enzymes . This selectivity makes Orteronel a valuable tool in research related to androgen biosynthesis and related conditions.
Mecanismo De Acción
Target of Action
Orteronel, also known as TAK-700, is a selective inhibitor of the enzyme CYP17A1 . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues . CYP17A1 is a key enzyme in androgen biosynthesis, playing a crucial role in the production of androgens, which are hormones that play a role in male traits and reproductive activity .
Mode of Action
Orteronel selectively inhibits the CYP17A1 enzyme, thereby disrupting androgen biosynthesis . Specifically, it inhibits two sequential reactions catalyzed by CYP17A1: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . DHEA and androstenedione
Safety and Hazards
Orteronel is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In clinical trials, more grade 3/4 adverse events occurred in the experimental arms (43% vs 14%) .
Propiedades
IUPAC Name |
6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319121 | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orteronel | |
CAS RN |
566939-85-3, 426219-23-0 | |
| Record name | Orteronel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566939-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orteronel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orteronel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTERONEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Orteronel?
A1: Orteronel acts by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. [, ] This enzyme is crucial for the biosynthesis of androgens, hormones that play a significant role in prostate cancer progression.
Q2: How does Orteronel's inhibition of CYP17A1 impact androgen levels?
A2: By inhibiting CYP17A1, Orteronel disrupts the production of androgens in the testes, adrenal glands, and potentially within prostate cancer cells themselves. [] This leads to a significant reduction in circulating androgen levels. [, , , ]
Q3: Does Orteronel preferentially inhibit the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity?
A3: While Orteronel demonstrates a preference for inhibiting the lyase activity, it does not exhibit complete selectivity. [, ] This lack of absolute selectivity can lead to the accumulation of certain steroid precursors, potentially contributing to side effects. [, ]
Q4: What downstream effects are observed as a result of Orteronel's impact on androgen synthesis?
A4: Reduced androgen levels following Orteronel treatment have been linked to a decrease in prostate-specific antigen (PSA) levels, a marker of prostate cancer tumor burden. [] Additionally, some studies reported radiographic responses, indicating tumor regression. [, ]
Q5: What is the molecular formula and weight of Orteronel?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of Orteronel. Further investigation into the chemical literature would be required to obtain this information.
Q6: How is Orteronel absorbed and metabolized in the body?
A6: Studies in healthy individuals show that Orteronel is absorbed orally and primarily metabolized into its primary metabolite, M-I. [] Food intake, particularly high-fat meals, has been shown to increase the bioavailability of Orteronel. []
Q7: What is the primary route of excretion for Orteronel?
A7: Orteronel is predominantly excreted through urine, with a smaller fraction eliminated in feces. [, ] Research in animal models suggests that urinary tubular secretion, potentially mediated by transporter proteins, plays a significant role in its renal clearance. []
Q8: How does renal impairment affect Orteronel exposure?
A8: Physiologically based pharmacokinetic modeling predicted increased Orteronel exposure in patients with moderate and severe renal impairment. [] These predictions were corroborated by clinical trial data, indicating the need for dosage adjustments in this patient population. []
Q9: What preclinical models were used to evaluate the efficacy of Orteronel?
A9: While the abstracts do not provide specific details on preclinical models, they mention that Orteronel demonstrated preclinical activity in suppressing androgen levels and shrinking androgen-dependent organs. [] Further research in published articles would be needed to elucidate the specific models employed.
Q10: What were the primary endpoints assessed in clinical trials evaluating Orteronel?
A10: Clinical trials investigating Orteronel primarily focused on overall survival (OS) as the primary endpoint. [, ] Secondary endpoints included radiographic progression-free survival (rPFS), PSA response rates, and safety assessments. [, ]
Q11: Did Orteronel meet its primary endpoint in phase III clinical trials?
A11: Unfortunately, the phase III ELM-PC 5 trial did not meet its primary endpoint of improving OS. [, , ] Despite demonstrating improvements in rPFS and PSA response rates, the lack of OS benefit led to the discontinuation of its development for CRPC. [, , ]
Q12: What potential mechanisms might contribute to the lack of OS benefit observed with Orteronel in phase III trials?
A12: Several factors could have contributed to the lack of OS benefit, including the emergence of resistance mechanisms and the use of subsequent life-prolonging therapies after Orteronel discontinuation. [, ] The widespread availability of alternative therapies like abiraterone, another CYP17A1 inhibitor, during the trial period might have masked potential OS benefits. []
Q13: Is there evidence of cross-resistance between Orteronel and other androgen synthesis inhibitors, such as abiraterone?
A13: Although not definitively established in the provided abstracts, the possibility of cross-resistance between these agents warrants investigation. [] Further research is needed to elucidate the potential for shared resistance mechanisms and their clinical implications.
Q14: What were the most frequently reported adverse events associated with Orteronel treatment?
A14: Common adverse events observed in Orteronel clinical trials included fatigue, nausea, vomiting, and gastrointestinal disturbances such as diarrhea and constipation. [, , , ] These side effects were generally mild to moderate in severity. [, ]
Q15: Did Orteronel demonstrate any serious or unexpected adverse effects?
A15: While generally well-tolerated, Orteronel was associated with serious adverse events in some instances. These included fatigue, hypokalaemia, pancreatitis, and posterior reversible encephalopathy syndrome (PRES) in isolated cases. [, , , ]
Q16: Were any specific drug delivery or targeting strategies employed in the development of Orteronel?
A16: The provided research does not mention specific drug delivery or targeting strategies for Orteronel.
Q17: What analytical techniques were employed to characterize and quantify Orteronel in biological samples?
A17: Researchers utilized a variety of analytical methods, including high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), to measure Orteronel concentrations in biological samples. [, ] These highly sensitive techniques allowed for accurate quantification of Orteronel and its metabolites in various matrices. [, ]
Q18: How does Orteronel compare to other CYP17A1 inhibitors, such as abiraterone, in terms of efficacy and safety?
A18: While both Orteronel and abiraterone target CYP17A1, they exhibit distinct pharmacological profiles. [, , ] Direct head-to-head trials are necessary to definitively compare their efficacy and safety. []
Q19: What other therapeutic options are available for patients with CRPC who are not eligible for or have progressed on Orteronel?
A19: Several alternative therapies exist for CRPC, including other androgen synthesis inhibitors, androgen receptor antagonists, chemotherapy, immunotherapy, and radiopharmaceuticals. [, ] The optimal treatment approach depends on individual patient characteristics, disease stage, and prior treatment history. []
Q20: Did the research on Orteronel lead to any cross-disciplinary collaborations or applications?
A20: The development of Orteronel involved collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. [, ] While not explicitly stated in the abstracts, the knowledge gained from Orteronel research likely contributed to the development of other androgen synthesis inhibitors and advanced our understanding of CRPC biology.
Q21: How does the structure of Orteronel contribute to its binding to CYP17A1?
A21: Research suggests that Orteronel, like other nonsteroidal CYP17A1 inhibitors, interacts with the enzyme's catalytic heme iron. [] This interaction disrupts the enzyme's ability to convert steroid precursors into androgens. []
Q22: Did modifying the structure of Orteronel affect its activity or selectivity toward the different enzymatic activities of CYP17A1?
A22: Studies investigating different isomers of Orteronel, such as (S)-orteronel and (R)-orteronel, revealed variations in their binding modes and selectivity for the lyase versus hydroxylase activities of CYP17A1. [, ] These findings highlight the impact of subtle structural modifications on enzyme inhibition.
Q23: How did researchers assess the stability of Orteronel under different conditions?
A23: While the abstracts do not detail specific stability studies, researchers likely conducted stability assessments under various conditions, including different temperatures, pH levels, and storage conditions, to determine the compound's shelf life and inform formulation development. []
Q24: Were any specific formulations developed to improve the stability, solubility, or bioavailability of Orteronel?
A24: The provided research does not mention any particular formulations developed for Orteronel.
Q25: Were there any concerns regarding the potential environmental impact or degradation of Orteronel?
A25: The abstracts do not provide information regarding Orteronel's environmental impact or degradation pathways.
Q26: Did researchers explore potential combination therapies involving Orteronel?
A26: Yes, clinical trials investigated Orteronel in combination with other therapies, including docetaxel and prednisone. [, , ] These studies aimed to assess potential synergistic effects and improve treatment outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)
![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)



![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)



